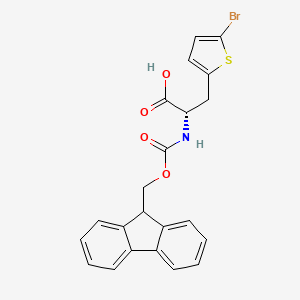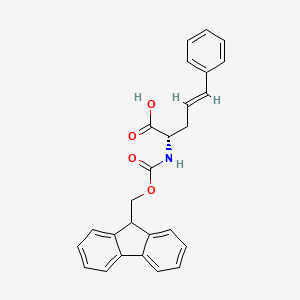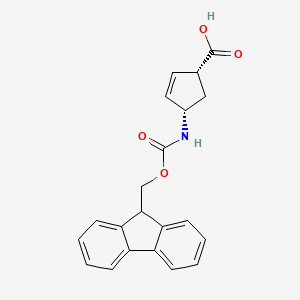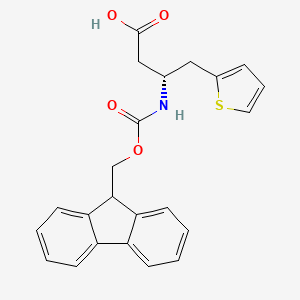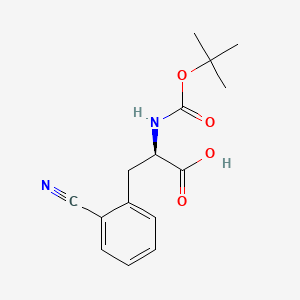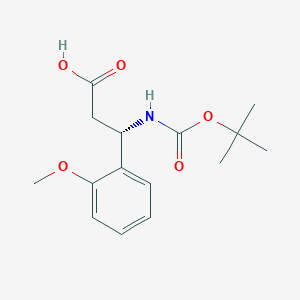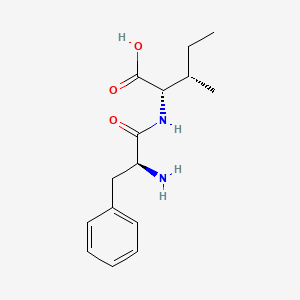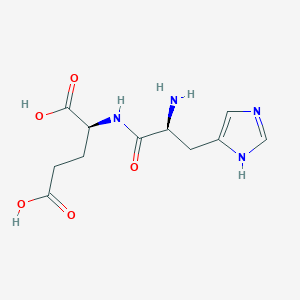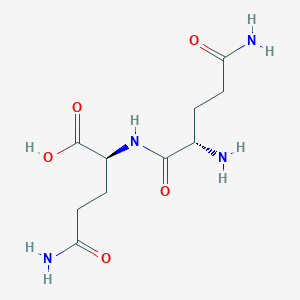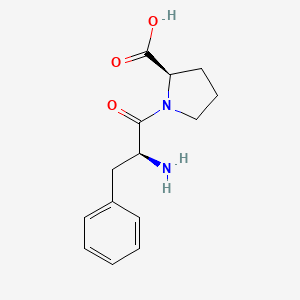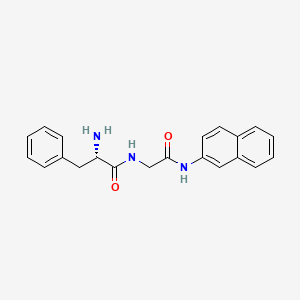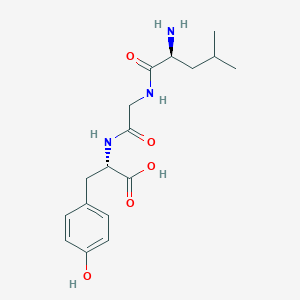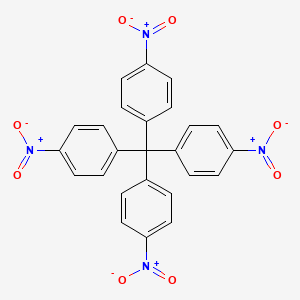
Tetrakis(4-nitrophenyl)methane
Overview
Description
Tetrakis(4-nitrophenyl)methane is a compound that has shown considerable structural adaptability when forming inclusion compounds with a range of solvents. The crystal structures of these solvates have been classified into three distinct groups based on their network structures and specific host-guest interactions. The compound's ability to form robust and flexible host networks is attributed to the weak connecting interactions such as C-H...O and pi...pi interactions .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in various studies. For instance, tetrakis(4-methoxyphenyl)methane was synthesized through a new method, and its strong fluorescence properties were observed . Similarly, tetrakis(2-pyridyl)methane was synthesized as the first member of its family using nucleophilic aromatic substitution . These studies demonstrate the synthetic versatility of this compound derivatives and their potential for further functionalization.
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied. For example, the crystal structure of tetrakis(4-iodophenyl)methane was analyzed in terms of molecular networks, with the I4 cluster playing a crucial role in generating these networks . The crystal structure of tetrakis(4-methoxyphenyl)methane revealed a close packing of molecules with no void space, held together by multiple C–H...π hydrogen bonds . These studies highlight the importance of non-covalent interactions in the molecular structure of these compounds.
Chemical Reactions Analysis
The reactivity of this compound derivatives has been investigated in various contexts. Tetrakis(acetoxymercuri)methane, for example, has been shown to bind to sulfur atoms in nucleic acids, forming complexes that could be useful for labeling or for preparing heavy metal derivatives for X-ray crystallographic studies . This demonstrates the potential of this compound derivatives in bioconjugation and structural biology applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The fluorescence and phosphorescence properties of tetrakis(4-methoxyphenyl)methane are a direct result of its crystal structure and the intermolecular interactions present . The electronic properties of tetrakis[4-(pyrimidyl)phenyl]methanes have also been studied, revealing interesting features such as intramolecular exciplex coupling and redox processes . These properties are essential for the development of electronically active materials and for understanding the behavior of these compounds under various conditions.
Scientific Research Applications
Host Material and Structural Adaptability : Tetrakis(4-nitrophenyl)methane demonstrates considerable structural adaptability over a range of solvents, forming different network structures based on weak C-H...O and pi...pi interactions. This adaptability is seen in its ability to form inclusion compounds with several solvates, showing potential as a new host material in crystallography (Thaimattam et al., 2001).
Applications in Light-Emitting Devices : Tetraphenylmethane-based compounds, including variants of this compound, have been synthesized and characterized for use in light-emitting devices. These compounds display interesting electrochemical and spectroscopic characteristics, suggesting their potential in the development of new materials for such devices (Yeh et al., 2001).
Molecular Networks in Crystal Structures : Studies have analyzed the crystal structure of this compound and its role in forming molecular networks. These networks are sustained by molecular and supramolecular nodes, contributing to the understanding of molecular packing in solid-state chemistry (Thaimattam et al., 1998).
Fluorescence and Phosphorescence Properties : this compound exhibits strong fluorescence and, upon crystallization, phosphorescence. This property is significant for its potential use in photonic and optoelectronic applications (Guieu et al., 2013).
Electronic Properties and Nanostructures : The compound has been used to create electronically active nanostructures with intriguing properties like intramolecular exciplex coupling and redox processes, suggesting its use in nanotechnology and material science (Zimmermann et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Tetrakis(4-nitrophenyl)methane (TNPM) has been identified as a potential agent for antibacterial photodynamic therapy . It has shown significant responses to hydrogen sulfide (H2S) and ethanediamine, toxic gases that are emitted from industrial processes .
Mode of Action
The mode of action of this compound is primarily based on its photophysical properties . It has been reported that TNPM exhibits higher activity against certain strains of bacteria under irradiation than in the absence of irradiation . This suggests that the compound interacts with its targets (bacteria or toxic gases) and induces changes when exposed to light.
Biochemical Pathways
Its antimicrobial activity suggests that it may interfere with essential biochemical processes in bacteria, leading to their death .
Pharmacokinetics
Its structural adaptability over a range of solvents suggests that it may have favorable bioavailability .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth or the detection of toxic gases . Its antimicrobial activity has been demonstrated against several clinically important bacteria .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its antimicrobial activity is enhanced under irradiation . Additionally, its ability to detect toxic gases may be affected by the presence of other gases or environmental conditions .
properties
IUPAC Name |
1-nitro-4-[tris(4-nitrophenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O8/c30-26(31)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)27(32)33,19-5-13-23(14-6-19)28(34)35)20-7-15-24(16-8-20)29(36)37/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFUQPAZKCFNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436502 | |
| Record name | tetrakis(4-nitrophenyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60532-62-9 | |
| Record name | tetrakis(4-nitrophenyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(4-nitrophenyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes tetrakis(4-nitrophenyl)methane unique in its ability to form inclusion compounds?
A1: this compound exhibits remarkable structural adaptability depending on the solvent present. [] This allows it to form inclusion compounds with a wide range of solvents, categorized into three main groups:
- Diamondoid group: The host molecules create a unique 2-fold interpenetrated diamondoid network held together by weak C-H...O and π...π interactions. This is unusual as stronger forces typically govern these networks. []
- Rhombohedral group: Specific C-H...O and halogen...O2N interactions between the host and guest molecules characterize this group. Interestingly, while chloroform and bromoform fit this group as expected, DMF also belongs here. It displays a 3-fold disorder, mimicking the haloform molecules' size and shape, but not their orientation. []
- Solvent-rich group: This group includes solvates with mesitylene, collidine, and o-xylene, each exhibiting distinct crystal structures different from the previous two groups. []
Q2: How does the inclusion behavior of this compound change with temperature?
A2: The research observed that the tetrahydrofuran (THF) solvate of this compound undergoes reversible structural transformations upon heating. [] When heated within a specific temperature range, the THF solvate loses solvent molecules and transitions from the diamondoid structure to the rhombohedral structure. This process is reversible, and the material can reabsorb the solvent and revert to the diamondoid structure upon exposure to THF. [] This highlights the flexibility and dynamic nature of the host network formed by this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



